2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
Description
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Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592507 | |
| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-36-1 | |
| Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine is a fluorinated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties to the molecule, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the core attributes of this compound, its synthesis, and its applications, serving as a critical resource for professionals in drug discovery and development.
Physicochemical Properties
The fundamental properties of this compound and its common salt form are summarized below. Understanding these characteristics is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference |
| Molecular Formula | C8H9F3N2 | C8H11Cl2F3N2 | [3] |
| Molecular Weight | 190.17 g/mol | 263.09 g/mol | [4] |
| CAS Number | 885277-36-1 | 1187932-37-1 | [3][5] |
| Appearance | Not specified | Powder | [5] |
| Storage Temperature | Ambient | Room Temperature | [5] |
Synthesis and Chemical Reactions
The synthesis of trifluoromethylpyridine derivatives is a key area of research, with various methods developed to efficiently produce these valuable intermediates.[2][6] A common precursor for the synthesis of related compounds is 2-chloro-5-(trifluoromethyl)pyridine.[2][7]
General Synthetic Approach
A prevalent method for synthesizing compounds structurally similar to this compound involves the reduction of a nitrile precursor. For instance, the synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine has been reported via the high-pressure hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine.[8] An alternative and less harsh method involves the use of a borane solution to reduce the nitrile.[8]
Below is a generalized workflow for the synthesis of a substituted 2-(pyridin-2-yl)ethylamine from its corresponding nitrile.
Caption: Generalized synthetic workflow from a nitrile precursor.
Key Experimental Protocol: Reduction of a Pyridyl Acetonitrile Derivative
The following protocol is a representative example of the reduction of a nitrile to a primary amine, a key transformation in the synthesis of this compound and its analogs.
Materials:
-
2-Cyano-5-trifluoromethylpyridine
-
Borane solution (e.g., Borane-tetrahydrofuran complex)
-
Inert solvent (e.g., Tetrahydrofuran)
-
Methanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), cool the borane solution in an appropriate solvent to 0-5°C.
-
Slowly add a solution of 2-cyano-5-trifluoromethylpyridine to the cooled borane solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture again to 0-5°C.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup to isolate the crude product.
-
Purify the product using a suitable method, such as column chromatography or distillation.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a privileged structure in modern pharmaceutical and agrochemical discovery.[1][2] The trifluoromethyl group often enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to its target protein.[1]
Role in Medicinal Chemistry
Derivatives of this compound are explored as intermediates in the synthesis of a wide range of biologically active molecules. The primary amine group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. These compounds have been investigated for their potential in developing treatments for various diseases, including cancer and bacterial infections.[1] The activation of G-protein coupled receptors (GPCRs) like TGR5 is one area where related structures have shown promise.[9]
Caption: Role as a building block in drug discovery.
Agrochemical Applications
Trifluoromethylpyridine derivatives have a well-established history in the agrochemical industry, being key components in a number of successful herbicides and pesticides.[2] The unique properties conferred by the trifluoromethyl group contribute to the efficacy and selectivity of these agrochemicals.[2] For example, fluazifop-butyl, a herbicide, incorporates a trifluoromethylpyridine moiety.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. For the hydrochloride salt of the related compound, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine, the following hazard statements are noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct molecular structure, characterized by the presence of a trifluoromethyl group on a pyridine ring, offers significant advantages for developing molecules with enhanced biological activity and optimized physicochemical properties. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this compound in their scientific endeavors.
References
- Google Patents. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine.
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A10235. This compound. Available from: [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. Available from: [Link]
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MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]
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BNA-Chem. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride. Available from: [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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PrepChem.com. Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Available from: [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]
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PubMed. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Available from: [Link]
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PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. Available from: [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available from: [Link]
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- 9. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution. This guide offers an in-depth technical analysis of the predicted ¹H and ¹³C NMR spectra of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine, a compound of interest due to its trifluoromethyl-substituted pyridine core, a common motif in medicinal chemistry.
The absence of publicly available experimental NMR data for this specific molecule necessitates a predictive approach, grounded in fundamental NMR principles and comparative analysis with structurally related compounds. This guide will provide a detailed rationale for the predicted chemical shifts and coupling patterns, equipping researchers with the knowledge to interpret experimental data for this and similar compounds with confidence.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamine side chain. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons.
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}
Figure 1: Molecular structure of this compound with proton assignments.
Based on the analysis of substituent effects, the following ¹H NMR spectral data are predicted:
-
H-6: This proton is situated ortho to the pyridine nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-4.
-
H-4: This proton is meta to the electron-withdrawing trifluoromethyl group and ortho to the nitrogen, but para to the ethylamine group. It is expected to be deshielded and will likely appear as a doublet of doublets due to coupling with H-3 and a smaller coupling to H-6.
-
H-3: This proton is ortho to the electron-donating (by resonance) ethylamine group and meta to the nitrogen. It will be the most upfield of the aromatic protons and is expected to be a doublet, coupled to H-4.
-
CH₂ (alpha to pyridine): These two protons are adjacent to the aromatic ring and will be deshielded. They are expected to appear as a triplet, coupled to the adjacent CH₂ group.
-
CH₂ (beta to pyridine): These two protons are adjacent to the amino group and will be slightly more shielded than the alpha-CH₂ protons. They are expected to appear as a triplet, coupled to the alpha-CH₂ group.
-
NH₂: The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad and may not show clear coupling. In a non-protic solvent, it could appear as a broad singlet.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.
-
C-2 and C-6: These carbons are adjacent to the electronegative nitrogen and will be significantly deshielded.
-
C-5: This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a downfield shift. The signal will also exhibit coupling to the three fluorine atoms, appearing as a quartet.
-
C-3 and C-4: These carbons will have chemical shifts intermediate to the more deshielded carbons.
-
CF₃: The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
Aliphatic Carbons: The two methylene carbons of the ethylamine side chain will appear in the upfield region of the spectrum, with the carbon alpha to the pyridine ring being more deshielded than the carbon adjacent to the amino group.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.6 | s or d | ~2 |
| H-4 | ~7.8 | dd | ~8, 2 |
| H-3 | ~7.3 | d | ~8 |
| -CH₂- (α to pyridine) | ~3.1 | t | ~7 |
| -CH₂- (β to pyridine) | ~2.9 | t | ~7 |
| -NH₂ | variable (e.g., 1.5-3.0) | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-6 | ~148 |
| C-4 | ~135 |
| C-5 | ~125 (q) |
| C-3 | ~122 |
| CF₃ | ~124 (q) |
| -CH₂- (α to pyridine) | ~45 |
| -CH₂- (β to pyridine) | ~40 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation.
dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];
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Figure 2: A generalized workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (except for the CF₃ and C-5 carbons which will be quartets).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
For both spectra, pick the peaks and report their chemical shifts in ppm.
-
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound, a molecule of interest in pharmaceutical and chemical research. By understanding the influence of the trifluoromethyl group and the pyridine nitrogen on the NMR spectra, researchers can more effectively interpret experimental data, confirm molecular structures, and assess the purity of their samples. The outlined experimental protocol offers a robust framework for obtaining high-quality NMR data, which is the cornerstone of accurate structural elucidation. For further reading on NMR spectroscopy principles and applications, authoritative texts and resources are recommended.[5][6]
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]
-
University of Guelph, Advanced Analysis Centre. NMR Links and Resources. Available from: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available from: [Link]
-
Supporting Information for a scientific article. (n.d.). Available from: [Link]
-
Springer Nature. NMR Protocols and Methods. Available from: [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available from: [Link]
-
Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Available from: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available from: [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available from: [Link]
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PubChem. 2-Pyridineethanamine. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Wiley Science Solutions. NMR Spectral Databases. Available from: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]
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A Technical Guide to Determining the Solubility of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine in a range of organic solvents. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical underpinnings, practical methodologies, and data interpretation necessary for a thorough solubility assessment.
Introduction: The Significance of Solubility Profiling
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate.[1][2] For this compound, a compound of interest in medicinal chemistry, understanding its solubility in various organic solvents is paramount for several stages of the drug development pipeline, including:
-
Synthetic Chemistry: Solvent selection for reaction, purification, and crystallization.
-
Formulation Development: Enabling the creation of suitable dosage forms with optimal bioavailability.[1]
-
Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.
This guide will provide a robust scientific and logical framework for approaching the solubility determination of this specific trifluoromethyl-substituted pyridine compound.
Physicochemical Properties of this compound
A thorough understanding of the subject molecule's properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H9F3N2 | [3] |
| Molecular Weight | 190.17 g/mol | [3] |
| Predicted Boiling Point | 218.8±35.0 °C | [3] |
| Predicted Density | 1.245±0.06 g/cm3 | [3] |
| Predicted pKa | 8.81±0.10 | [3] |
The presence of a primary amine group (-NH2) and a pyridine ring, along with a highly electronegative trifluoromethyl (-CF3) group, defines the molecule's polarity and potential for intermolecular interactions. The primary amine can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[4][5] The trifluoromethyl group, while electron-withdrawing, contributes to the molecule's overall lipophilicity.
Theoretical Considerations for Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent will be governed by a balance of intermolecular forces between the solute and the solvent molecules.
Key Factors Influencing Solubility:
-
Hydrogen Bonding: Primary and secondary amines can form hydrogen bonds, which significantly affects their physical properties.[4] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.
-
Polarity: The polarity of the solvent will play a crucial role. Aliphatic amines generally show good solubility in polar organic solvents.[4]
-
Van der Waals Forces: The non-polar ethylamine chain and the pyridine ring will interact with non-polar solvents through these weaker forces.[6]
-
Molecular Structure: The trifluoromethyl group increases the non-polar character of the molecule, potentially enhancing solubility in less polar solvents.
Based on these principles, we can hypothesize the solubility of this compound in different classes of organic solvents:
-
Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the amine and hydroxyl groups.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the polar amine and pyridine functionalities will have limited favorable interactions with these solvents.
Experimental Determination of Solubility
A systematic experimental approach is necessary to obtain accurate and reproducible solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved particles.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample by a validated HPLC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 6.0 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Heptane | 1.9 | [Experimental Data] | [Calculated Data] |
The results should be interpreted in the context of the solvent properties and the molecular structure of this compound. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) can be explored.
Conclusion
This technical guide provides a comprehensive approach to determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental methodology, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding synthetic strategies, formulation development, and preclinical assessment, ultimately contributing to the successful advancement of new chemical entities in the drug discovery process.
References
-
Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Physical Properties of Amines. CK-12 Foundation. [Link]
-
Physical Properties of Amines. BYJU'S. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Navigating Phase Transitions: A Technical Guide to the Melting and Boiling Points of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of novel compounds is paramount. These properties, including melting and boiling points, are not merely data points; they are critical indicators of a substance's purity, stability, and intermolecular forces, which in turn influence formulation, storage, and bioavailability. This guide provides an in-depth analysis of the melting and boiling points of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine, a key building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific molecule, we will delve into predicted values, the theoretical underpinnings of phase transitions, and rigorous, field-proven protocols for their empirical determination.
Theoretical Framework: Understanding the Forces at Play
The melting and boiling points of an organic molecule are fundamentally governed by the strength of its intermolecular interactions.[1] For this compound, several key structural features dictate these forces:
-
Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular attractions that must be overcome for the substance to melt or boil.
-
Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, and the highly polar trifluoromethyl (-CF3) group create significant molecular dipoles, resulting in strong dipole-dipole forces.
-
Van der Waals Forces: As with all molecules, dispersion forces contribute to the overall intermolecular attractions. The size and shape of the molecule influence the magnitude of these forces.
The combined effect of these interactions suggests that this compound will have a relatively high boiling point and a melting point that is likely above ambient temperature.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable initial estimates for the physical properties of novel compounds.[2][3][4][5] These predictions are derived from quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physical characteristics.
| Property | Predicted Value | Source |
| Boiling Point | 218.8 ± 35.0 °C | [6] |
| Density | 1.245 ± 0.06 g/cm³ | [6] |
| pKa | 8.81 ± 0.10 | [6] |
It is crucial to underscore that these are in silico predictions and should be treated as estimations.[3][4] Experimental verification remains the gold standard for establishing the definitive physical properties of any compound.
Experimental Determination of Melting and Boiling Points
The following sections outline detailed, self-validating protocols for the empirical determination of the melting and boiling points of this compound.
Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1°C.[7] A broader melting range often indicates the presence of impurities. The following workflow outlines the capillary method, a widely accepted and accurate technique.
Caption: Workflow for Micro Boiling Point Determination.
-
Apparatus Preparation: Take a standard melting point capillary tube and seal one end in a flame.
-
Sample Addition: Add a small amount (a few drops) of liquid this compound to a small, narrow test tube (e.g., a 75x10 mm test tube).
-
Capillary Placement: Place the sealed capillary tube, open end down, into the test tube containing the liquid sample.
-
Heating Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a beaker of mineral oil).
-
Heating and Observation: Begin to heat the bath gently with constant stirring to ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.
-
Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The exact boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. [8]8. Pressure Correction: It is imperative to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Conclusion
While computational predictions for the boiling point of this compound provide a valuable starting point, they are no substitute for rigorous experimental determination. The melting and boiling points are fundamental physical constants that are indispensable for the characterization, purification, and formulation of this important chemical entity. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable data, thereby upholding the principles of scientific integrity and enabling confident decision-making in research and development.
References
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- PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools.
- Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach.
- Sigma-Aldrich. 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride.
- Unknown Source. This compound.
- CymitQuimica. 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine.
- Guidechem. This compound dihydrochloride.
- ChemicalBook. This compound.
- NIST WebBook. Pyridine.
- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.
- Learning Space. Determination of melting and boiling points.
- Learning Space. Determination of Melting points and Boiling points.
- Unknown Source. Melting point determination.
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pKa value of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
An In-depth Technical Guide to the pKa of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This guide provides a comprehensive analysis of the pKa of this compound, a molecule featuring two distinct basic centers and a potent electron-withdrawing substituent. We delve into the structural factors influencing its ionization states, present detailed methodologies for both experimental determination and computational prediction of its pKa values, and offer an expert discussion on the expected basicity of each nitrogen center. This document serves as a technical resource for scientists engaged in the rational design and optimization of pharmacologically active compounds.
Introduction: The Critical Role of pKa in Medicinal Chemistry
In the landscape of drug development, understanding a molecule's ionization behavior in a physiological environment is paramount. The pKa value, which defines the pH at which a molecule is 50% ionized, directly influences a compound's solubility, lipophilicity, membrane permeability, and potential for drug-receptor interactions. An inappropriate pKa can lead to poor bioavailability, off-target effects, or metabolic instability, ultimately halting the progression of a promising therapeutic agent.
The subject of this guide, this compound, presents an interesting case study. Its structure contains two ionizable centers: a primary amine on the ethyl side chain and a nitrogen atom within the pyridine ring. The basicity of these centers is significantly modulated by the presence of a trifluoromethyl (CF3) group, one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] This guide will dissect the interplay of these structural features and provide the theoretical and practical framework for accurately determining the pKa values of this molecule and its analogs.
Structural Analysis and Ionization Equilibria
The molecule this compound possesses two nitrogen atoms that can accept a proton, leading to a complex acid-base equilibrium.
-
N1 (Pyridine Nitrogen): The nitrogen atom within the aromatic pyridine ring.
-
N2 (Ethylamine Nitrogen): The primary amine nitrogen on the flexible ethyl side chain.
The strong inductive effect of the trifluoromethyl group at the 5-position drastically reduces the electron density of the pyridine ring.[2][3] This, in turn, significantly decreases the basicity of the pyridine nitrogen (N1), making it a much weaker base than unsubstituted pyridine.[4] Conversely, the ethylamine nitrogen (N2) is more insulated from the ring's electronics by the two-carbon linker. While the pyridine ring itself is electron-withdrawing, its effect on the side-chain amine is attenuated. Therefore, a significant difference in the basicity of the two nitrogen centers is anticipated.
The protonation sequence can be visualized as follows:
Caption: Predicted protonation pathway for the target molecule.
Experimental pKa Determination: The Gold Standard
While predictions are invaluable, experimental measurement provides definitive pKa values. Potentiometric titration is a robust and widely adopted method for this purpose due to its precision and reliability.[5][6]
Detailed Protocol: Potentiometric Titration
This protocol describes the determination of the pKa values of this compound by titrating a solution of the compound with a standardized strong acid.
A. Materials and Reagents:
-
This compound (or its salt form, e.g., dihydrochloride[7])
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, CO2-free water
-
Methanol or other co-solvent if solubility is low
B. Instrumentation:
-
Automated titrator (e.g., Mettler Toledo T5, Metrohm Titrando)
-
Combined glass pH electrode, calibrated with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01)
-
Magnetic stirrer and stir bar
-
Analytical balance
C. Experimental Workflow:
Caption: Step-by-step workflow for pKa determination via potentiometry.
D. Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of this compound to create a ~5 mM solution in a titration vessel. Add CO2-free deionized water and KCl to maintain a constant ionic strength (e.g., 0.15 M). If the free base is used, it will first be titrated with a standardized strong acid (HCl) to form the dihydrochloride salt in situ, followed by a back-titration with a strong base (NaOH). If the dihydrochloride salt is used, it will be titrated directly with NaOH.
-
Titration: Place the vessel on the magnetic stirrer, immerse the calibrated pH electrode and the titrant delivery tube. Begin the titration by adding small, precise increments of the titrant (e.g., 0.01 mL) and recording the stable pH reading after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will show two inflection points corresponding to the neutralization of the two basic centers. The pKa values are determined from the pH at the half-equivalence points. More accurately, the equivalence points can be identified from the peaks of the first derivative plot (ΔpH/ΔV vs. V), and the pKa values correspond to the pH where the second derivative is zero.
Alternative Method: UV-Vis Spectrophotometry
For compounds with a suitable chromophore that changes upon protonation (like a pyridine ring), UV-Vis spectrophotometry is an excellent alternative.[8] The method involves preparing a series of buffered solutions across a wide pH range, adding a constant concentration of the analyte to each, and measuring the full UV-Vis spectrum. Changes in absorbance at a specific wavelength are plotted against pH, and the resulting sigmoid curve is fitted to the appropriate equation to solve for the pKa.
Computational pKa Prediction: An In-Silico Approach
Computational chemistry offers a rapid and cost-effective means to estimate pKa values, particularly in the early phases of drug discovery.[5] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
The most common approach involves a thermodynamic cycle that separates the process into gas-phase and solvation components.[9][10]
General Computational Workflow
Sources
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocols: 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine as a Strategic Building Block for Next-Generation Agrochemicals
Abstract
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance biological efficacy, metabolic stability, and transport within target organisms.[1][2][3] This document provides a comprehensive guide for researchers and synthetic chemists on the utility of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine as a versatile building block for the discovery of novel insecticides, fungicides, and herbicides. We present detailed protocols for the synthesis of this key intermediate and demonstrate its application potential by referencing the synthesis of closely related commercial agrochemicals, such as the fungicide Fluopyram. This guide serves as a practical resource for leveraging this powerful synthon in crop protection research.
The Strategic Importance of the Trifluoromethylpyridine Moiety
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry. The trifluoromethyl (CF₃) group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity.[1] When combined with a pyridine ring, a bioisostere of the phenyl ring with distinct electronic properties, the resulting TFMP scaffold becomes a "privileged" fragment in pesticide discovery.[4][5]
Numerous commercial products underscore the value of the TFMP core, including:
-
Herbicides like Fluazifop-butyl, which utilize a 5-(trifluoromethyl)pyridin-2-yloxy moiety to achieve potent grass weed control.[1]
-
Insecticides such as the insect growth regulator Chlorfluazuron and the aphicide Flonicamid, which leverage the TFMP structure for their specific modes of action.[3]
-
Fungicides , where the TFMP group contributes to the efficacy of products targeting a wide range of plant pathogens.
The ethylamine substituent at the 2-position of the pyridine ring provides a crucial reactive handle, allowing for the straightforward construction of amides, ureas, and other functionalities commonly found in potent agrochemicals. This makes this compound a highly valuable and versatile intermediate for library synthesis and lead optimization.
Physicochemical Properties of the Building Block
Understanding the properties of this compound is essential for reaction design and optimization.
| Property | Value | Source / Notes |
| IUPAC Name | 2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine | - |
| CAS Number | 885277-36-1 | [6] |
| Molecular Formula | C₈H₉F₃N₂ | [6] |
| Molecular Weight | 190.17 g/mol | [6] |
| Appearance | Liquid or low-melting solid | Typical for similar small aromatic amines |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on analogous structures |
| Solubility | Soluble in methanol, ethanol, DCM, THF | Expected behavior for this functionalized amine |
| Reactivity | Primary amine acts as a nucleophile | Reacts readily with acyl halides, isocyanates, etc. |
Synthesis Protocol for this compound
The synthesis of the title building block can be efficiently achieved via the reduction of the corresponding acetonitrile precursor. This protocol is adapted from established methods for analogous compounds, such as the synthesis of the key intermediate for Fluopyram.
Overall Synthetic Workflow
Sources
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- 6. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine
Introduction: The Strategic Importance of the 2-(5-Trifluoromethyl-pyridin-2-yl) Motif in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving membrane permeability and receptor binding affinity.[1] When appended to a pyridine ring, the trifluoromethyl group creates a highly valuable pharmacophore, the trifluoromethylpyridine (TFMP) moiety, which is a key structural component in numerous agrochemical and pharmaceutical agents.[2] The unique combination of the electron-withdrawing nature of the CF₃ group and the inherent characteristics of the pyridine ring bestows distinctive biological activities.[2]
This guide focuses on palladium-catalyzed cross-coupling reactions involving a critical building block: 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. This molecule presents two key reactive sites for diversification: the primary amine for N-arylation via Buchwald-Hartwig amination, and the pyridine ring, which, when halogenated, becomes an excellent electrophile for a suite of C-C bond-forming reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Mastering these transformations is paramount for researchers aiming to generate novel compound libraries for drug discovery and development.
Buchwald-Hartwig Amination: Forging the C-N Bond with Precision
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[3] This reaction enables the coupling of amines with aryl halides or pseudohalides, a transformation that is often challenging using classical methods.[3] For a substrate like this compound, this reaction allows for the direct attachment of diverse aryl and heteroaryl groups to the ethylamine nitrogen, providing a rapid route to a wide array of potential drug candidates.
Causality in Experimental Design: Overcoming the Challenges of Electron-Deficient Pyridines
The 5-trifluoromethylpyridine core of our substrate is electron-deficient, which can influence the catalytic cycle. The choice of ligand is critical to promote the desired reactivity and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are often essential for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The selection of a suitable base is also crucial to deprotonate the amine nucleophile without promoting unwanted side reactions.
Visualizing the Catalytic Cycle
Sources
Application Notes & Protocols: Leveraging 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine for Combinatorial Library Synthesis
Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile.[2][4] When appended to a pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine scaffold becomes a powerful building block for creating novel compound libraries.[1][3][4] This guide focuses on the utility of a key exemplar, 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine , as a versatile scaffold for combinatorial chemistry, enabling the rapid generation of diverse molecular entities for high-throughput screening.
The trifluoromethyl group is a strong electron-withdrawing substituent, which can enhance binding affinity through favorable electrostatic interactions and hydrogen bonding with biological targets.[2] Its inclusion can also increase lipophilicity, potentially improving membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] The pyridine core itself is a bioisostere for various aromatic systems and a key pharmacophoric element in numerous approved drugs. The ethylamine side chain of the title compound provides a crucial reactive handle—a primary amine—that serves as an ideal attachment point for a wide array of chemical diversifications.
This document provides a detailed exploration of the synthetic utility of this compound in combinatorial library synthesis. We will present robust, field-proven protocols for key chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis. The causality behind experimental choices will be explained, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Core Scaffold: Synthesis and Physicochemical Properties
The primary building block, this compound, is accessible through various synthetic routes. A common laboratory-scale synthesis involves the reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine.[5] This method, while effective, can involve harsh conditions. Alternative approaches are continually being developed to improve yield and operational simplicity.
| Property | Value | Source |
| Molecular Formula | C8H9F3N2 | [6] |
| Molecular Weight | 190.17 g/mol | |
| CAS Number | 1187932-37-1 (dihydrochloride) | [6] |
| Appearance | Varies (typically an oil or solid) | N/A |
| Key Reactive Group | Primary Aliphatic Amine | N/A |
Combinatorial Library Synthesis: Key Transformations
The primary amine of this compound is the linchpin for diversification. The following sections detail protocols for three fundamental and highly robust reactions used in combinatorial chemistry. These reactions are amenable to both solution-phase and solid-phase synthesis, allowing for flexibility in library design and production.[7][8]
Amide Bond Formation: The Workhorse of Combinatorial Chemistry
The formation of an amide bond is one of the most reliable and widely used reactions in drug discovery.[9][10] It allows for the coupling of our scaffold with a vast library of commercially available carboxylic acids, introducing a wide range of functional groups and steric diversity.
Rationale for Reagent Selection: For solution-phase synthesis, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) is a highly effective and well-documented system.[9][10][11][12] This combination minimizes side reactions and provides high conversion rates for a broad scope of carboxylic acids.[9][10]
Caption: Amide bond formation workflow.
Protocol 1: Solution-Phase Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of choice
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOAt (1-hydroxy-7-azabenzotriazole)
-
DIPEA (N,N'-diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOAt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the desired amide.
Reductive Amination: Accessing Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of diverse alkyl and aryl groups through the reaction of our primary amine scaffold with a wide variety of aldehydes and ketones.[13][14] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[13]
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[14] It is less basic than other common reducing agents like sodium cyanoborohydride, which can minimize side reactions.[15] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Reductive amination workflow.
Protocol 2: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Urea and Thiourea Formation: Exploring Hydrogen Bonding Motifs
Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to form strong hydrogen bonds with biological targets.[16] These functional groups can be readily introduced by reacting our primary amine scaffold with isocyanates or isothiocyanates, respectively.
Rationale for Reagent Selection: The reaction between a primary amine and an isocyanate or isothiocyanate is typically a straightforward and high-yielding process that often requires no catalyst.[16] A simple aprotic solvent like dichloromethane or tetrahydrofuran (THF) is usually sufficient.
Caption: Urea and thiourea synthesis workflows.
Protocol 3: Urea/Thiourea Synthesis
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes (for precipitation/trituration)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this solution, add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold DCM or hexanes.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with hexanes or by flash column chromatography if necessary.
Analytical Characterization of Libraries
The successful synthesis of a combinatorial library requires rigorous analytical characterization to confirm the identity and purity of the individual compounds. Standard techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired products and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purity assessment of library members.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries. The robust and reliable protocols outlined in this guide provide a solid foundation for researchers to generate novel collections of compounds for screening in various therapeutic areas. The strategic incorporation of the trifluoromethyl-pyridine motif offers a compelling starting point for the development of next-generation drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic methodologies and the expansion of the building block repertoire will undoubtedly lead to the discovery of novel bioactive molecules derived from this promising scaffold.[3]
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Lannutti, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1436-1455. Retrieved from [Link]
-
Favalli, N., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 27(8), 1969-1975. Retrieved from [Link]
-
Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 448-453. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ResearchGate. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]
-
Lannutti, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1436-1455. Retrieved from [Link]
-
Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Semantic Scholar. Retrieved from [Link]
-
Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5413. Retrieved from [Link]
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Vasella, A., et al. (2002). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Organic Syntheses, 79, 45. Retrieved from [Link]
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Flood, A., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(40), 7494-7498. Retrieved from [Link]
- CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents.
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
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Zuckermann, R. N., et al. (1994). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of the American Chemical Society, 116(7), 3149-3150. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]
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Li, Y., et al. (2022). On-DNA Reductive Amination and Alkylation. Springer Protocols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Zare, A., et al. (2018). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry, 42(18), 15036-15044. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method. Retrieved from [Link]
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Kliuchnikova, M., et al. (2022). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules, 27(19), 6271. Retrieved from [Link]
- CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents.
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Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]
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Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications. Retrieved from [Link]
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Preprints.org. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Retrieved from [Link]
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
Welcome to the technical support center for the synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
Why is my reaction yield consistently low?
-
I see multiple spots on my TLC analysis after the reaction. What could they be?
-
-
Troubleshooting Guide by Synthetic Strategy
-
Strategy 1: Reduction of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
-
Common Byproducts and Their Identification
-
Troubleshooting and Purification Protocols
-
-
Strategy 2: Elaboration from 2-Methyl-5-(trifluoromethyl)pyridine
-
Common Byproducts and Their Identification
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Troubleshooting and Purification Protocols
-
-
Strategy 3: Alternative Routes via Wittig or Henry Reactions
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Common Byproducts and Their Identification
-
Troubleshooting and Purification Protocols
-
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically follows two main strategies, each with its own set of advantages and potential challenges:
-
Route A: Reduction of a Nitrile Precursor. This is a widely used approach that starts with a pre-functionalized pyridine ring containing a cyanomethyl group, such as 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile. The nitrile is then reduced to the primary amine using various reducing agents like borane complexes (e.g., BH₃·THF, BH₃·SMe₂) or through catalytic hydrogenation.[1][2]
-
Route B: Building the Ethylamine Side Chain. This strategy involves starting with a simpler pyridine derivative, like 2-methyl-5-(trifluoromethyl)pyridine, and constructing the ethylamine side chain step-by-step. This can involve reactions like deprotonation of the methyl group followed by reaction with an electrophile, or oxidation of the methyl group to an aldehyde, which then undergoes further transformations.
The choice of route often depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product.
Q2: Why is my reaction yield consistently low?
A2: Consistently low yields can stem from a variety of factors, often specific to the chosen synthetic route. Some common culprits include:
-
Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst/reagent.
-
Byproduct formation: Competing side reactions can consume starting materials and lead to a complex mixture of products, making isolation of the desired amine difficult.
-
Product degradation: The target amine, being a primary amine, can be susceptible to degradation under certain conditions, such as prolonged exposure to air or harsh work-up procedures.
-
Purification losses: The polarity of the amine can sometimes lead to challenges during extraction and column chromatography, resulting in significant product loss.
This guide will delve deeper into specific causes of low yield within each synthetic strategy and provide targeted troubleshooting advice.
Q3: I see multiple spots on my TLC analysis after the reaction. What could they be?
A3: The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture, likely containing unreacted starting materials, the desired product, and various byproducts. The identity of these spots is highly dependent on your synthetic route. For instance:
-
If you are performing a nitrile reduction , you might see the starting nitrile, the desired amine, and potentially partially reduced intermediates like the corresponding imine or amide.
-
If you are building the side chain from 2-methyl-5-(trifluoromethyl)pyridine , you could have a variety of intermediates and byproducts from each step of your sequence.
To identify these spots, it is crucial to run co-spots with your starting materials and, if available, authentic samples of potential byproducts. Staining the TLC plate with specific reagents can also be informative. For example, ninhydrin stain is excellent for visualizing primary and secondary amines, appearing as pink or purple spots.[3] A potassium permanganate stain can indicate the presence of easily oxidizable functional groups.[4]
Troubleshooting Guide by Synthetic Strategy
Strategy 1: Reduction of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
This is a convergent and popular route. The key transformation is the reduction of the nitrile group to a primary amine. The most common reducing agents are borane complexes and catalytic hydrogenation.
Caption: Reduction of the nitrile precursor.
| Byproduct Class | Specific Example(s) | Formation Mechanism | Identification (TLC, NMR, MS) |
| Incomplete Reduction | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetamide | Hydrolysis of the intermediate imine during workup or incomplete reduction. | TLC: Less polar than the amine. ¹H NMR: Characteristic amide NH₂ signals. MS: M+ corresponding to the amide. |
| Over-reduction/Side Reactions | Bis[2-(5-trifluoromethyl-pyridin-2-yl)ethyl]amine | Reaction of the product amine with the intermediate imine. More common in catalytic hydrogenation.[1] | TLC: Less polar than the primary amine. MS: M+ corresponding to the secondary amine. |
| Starting Material Impurities | 2-Chloro-3-(trifluoromethyl)pyridine, Dichloro-isomers | Carryover from the synthesis of the trifluoromethylpyridine core. | GC-MS: Can be readily identified by their mass spectra. ¹H NMR: Distinct aromatic proton patterns.[5] |
Problem 1: Significant amount of unreacted nitrile starting material.
-
Cause & Explanation: Insufficient reducing agent, low reaction temperature, or short reaction time. Borane reagents can decompose upon storage, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the borane reagent or titrate it to determine its exact molarity.
-
Increase Stoichiometry: Gradually increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of BH₃·THF).
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., refluxing THF for BH₃·THF) and extend the reaction time. Monitor the reaction progress by TLC or GC-MS.
-
Problem 2: Presence of amide byproduct.
-
Cause & Explanation: This often arises from the workup procedure. Quenching the reaction with water before the reduction is fully complete can lead to hydrolysis of the intermediate N-borylimine.
-
Troubleshooting Steps:
-
Careful Quenching: Ensure the reaction has gone to completion before quenching. A common procedure is to cool the reaction to 0°C and slowly add methanol to quench excess borane, followed by acidification with HCl to hydrolyze the amine-borane complex.[6]
-
Purification: The amide is generally less polar than the amine and can be separated by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will elute the amide before the desired amine.
-
Problem 3: Formation of secondary amine byproduct.
-
Cause & Explanation: This is more prevalent with catalytic hydrogenation where the initially formed primary amine can react with the intermediate imine.[1]
-
Troubleshooting Steps:
-
Additive in Hydrogenation: If using catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary amines.
-
Choice of Reducing Agent: Switching to a borane-based reduction often minimizes the formation of secondary amines.
-
Purification: The secondary amine is significantly less polar than the primary amine and can be readily separated by silica gel chromatography.
-
Experimental Protocol: Purification of this compound
-
Work-up: After quenching the reaction, acidify the mixture with aqueous HCl (e.g., 1-2 M). Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities.
-
Basification and Extraction: Basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography (if necessary): If byproducts are present, purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane or a mixture of ethyl acetate, methanol, and triethylamine. The triethylamine helps to reduce tailing of the amine on the silica gel.
Strategy 2: Elaboration from 2-Methyl-5-(trifluoromethyl)pyridine
This strategy involves a multi-step synthesis to build the ethylamine side chain. A common approach is the oxidation of the methyl group to an aldehyde, followed by a reaction to introduce the second carbon and the amine functionality.
Caption: Side-chain elaboration from 2-methyl-5-(trifluoromethyl)pyridine.
| Byproduct Class | Specific Example(s) | Formation Mechanism | Identification (TLC, NMR, MS) |
| Oxidation Step | 5-(Trifluoromethyl)picolinic acid | Over-oxidation of the methyl group or the intermediate aldehyde. | TLC: Very polar, often streaks. ¹H NMR: Absence of aldehyde proton, presence of a broad carboxylic acid proton signal. |
| Oxidation Step | 2-(5-(Trifluoromethyl)pyridin-2-yl)methanol | Incomplete oxidation of the methyl group. | TLC: More polar than the aldehyde. ¹H NMR: Presence of a benzylic alcohol proton and a CH₂ group. MS: M+ corresponding to the alcohol. |
| Elaboration Step | Varies depending on the reaction (see Strategy 3). | Side reactions of the chosen elaboration chemistry. | Refer to Strategy 3 for specific examples. |
Problem 1: Formation of carboxylic acid during oxidation.
-
Cause & Explanation: Using too strong of an oxidizing agent or prolonged reaction times can lead to over-oxidation.
-
Troubleshooting Steps:
-
Milder Oxidizing Agent: Use a milder oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), which are known to stop at the aldehyde stage for primary alcohols (if proceeding via the alcohol intermediate).[2][7]
-
Control Reaction Time: Carefully monitor the reaction by TLC to stop it as soon as the starting material is consumed.
-
Purification: The carboxylic acid is acidic and can be removed by a basic wash (e.g., saturated NaHCO₃ solution) during the work-up.
-
Problem 2: Incomplete oxidation, leaving the alcohol intermediate.
-
Cause & Explanation: Insufficient oxidizing agent or too short of a reaction time.
-
Troubleshooting Steps:
-
Increase Oxidant: Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents).
-
Longer Reaction Time: Allow the reaction to proceed for a longer duration, with careful monitoring.
-
Purification: The alcohol is more polar than the aldehyde and can be separated by silica gel chromatography.
-
Experimental Protocol: Dess-Martin Oxidation and Work-up
-
Reaction: To a solution of 2-(5-(trifluoromethyl)pyridin-2-yl)methanol in dichloromethane at 0°C, add Dess-Martin periodinane in one portion. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.[8][9]
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde.
-
Purification: Purify the aldehyde by silica gel chromatography if necessary.
Strategy 3: Alternative Routes via Wittig or Henry Reactions
Starting from 2-formyl-5-(trifluoromethyl)pyridine, the ethylamine side chain can be constructed using classic C-C bond-forming reactions.
This involves the reaction of the aldehyde with a phosphonium ylide, followed by reduction.
Caption: Wittig reaction followed by reduction.
This involves the reaction of the aldehyde with a nitroalkane, followed by dehydration and reduction.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. TLC stains [reachdevices.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine
Welcome to the technical support center for the synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of this critical synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it highly electron-deficient. This characteristic impacts the reactivity of the starting materials and intermediates, presenting unique challenges throughout the synthesis. A common and effective synthetic strategy involves the reduction of a nitrile precursor, 2-cyano-5-(trifluoromethyl)pyridine. This guide will focus on troubleshooting this key reduction step and other associated challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and scalable synthetic routes commence from a readily available precursor, 2-chloro-5-(trifluoromethyl)pyridine. The general sequence involves two key transformations:
-
Cyanation: Introduction of a nitrile group at the 2-position of the pyridine ring.
-
Reduction: Conversion of the nitrile group to an ethylamine moiety.
An alternative approach involves the elaboration of 2-methyl-5-(trifluoromethyl)pyridine. However, the cyanation-reduction pathway is often preferred for its efficiency.
Q2: I am experiencing low yields in the reduction of 2-cyano-5-(trifluoromethyl)pyridine. What are the likely causes and how can I improve the yield?
A2: Low yields in the reduction step are a common hurdle. The primary causes can be categorized as follows:
-
Incomplete Reaction: The reduction may not be proceeding to completion. This can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction time and temperature.
-
Side Reactions: The highly reactive nature of the intermediates can lead to the formation of unwanted byproducts. A common side reaction is the formation of the corresponding primary amine (aminomethylpyridine) or secondary amine (bis(pyridinylethyl)amine).
-
Product Degradation: The desired ethylamine product can be sensitive to the reaction or work-up conditions, leading to degradation.
To improve the yield, consider the following troubleshooting strategies:
-
Choice of Reducing Agent: Two primary methods for this reduction are catalytic hydrogenation and chemical reduction with hydrides.
-
Catalytic Hydrogenation: While effective, this method can sometimes be sluggish for electron-deficient pyridines. Ensure you are using an appropriate catalyst (e.g., Palladium on carbon, Raney Nickel) and that it is not poisoned. The reaction may require elevated hydrogen pressure and temperature.
-
Chemical Reduction: Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are often more efficient for this transformation and can provide higher yields under milder conditions.[1]
-
-
Reaction Conditions:
-
Temperature: For reductions with borane, dropwise addition of the substrate at a low temperature (e.g., 0-5 °C) followed by gentle warming can help control the reaction and minimize side products.[1]
-
Solvent: Anhydrous solvents are crucial, especially when using metal hydrides, to prevent quenching of the reducing agent. Tetrahydrofuran (THF) is a common choice for borane reductions.
-
-
Work-up Procedure: A careful work-up is critical. Quenching the reaction with methanol followed by acidification and then basification can help to isolate the amine product effectively.
Q3: I am observing the formation of a significant amount of 2-(aminomethyl)-5-(trifluoromethyl)pyridine as a byproduct. How can I prevent this?
A3: The formation of the primary amine is a result of incomplete reduction or a competing reaction pathway. This is more common in catalytic hydrogenation where the reaction may stall at the imine intermediate, which is then hydrolyzed to the aldehyde and subsequently reduced to the alcohol or aminated. To minimize this:
-
Optimize Hydrogen Pressure: Increasing the hydrogen pressure can favor the complete reduction to the ethylamine.
-
Use a Stronger Reducing Agent: Switching to a more robust reducing agent like a borane complex can often circumvent this issue by favoring a more direct reduction pathway.
Q4: My final product is difficult to purify. What are the best practices for purification?
A4: The basic nature of the ethylamine product can make purification by standard silica gel chromatography challenging due to strong adsorption and peak tailing.[2]
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Chromatography on Treated Silica: If column chromatography is necessary, consider using silica gel that has been treated with a base like triethylamine to neutralize acidic sites and reduce tailing.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining high-purity material.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-cyano-5-(trifluoromethyl)pyridine | Incomplete reaction during the cyanation step. | Ensure anhydrous conditions. Use a suitable cyanide source (e.g., KCN, NaCN) and a phase-transfer catalyst if necessary. Consider using a palladium-catalyzed cyanation for higher efficiency. |
| Side reactions, such as hydrolysis of the nitrile. | Maintain a non-aqueous work-up until the nitrile is isolated. | |
| Incomplete Reduction of the Nitrile | Insufficient amount of reducing agent. | Use a molar excess of the reducing agent (e.g., 2-3 equivalents of BH3-THF). |
| Deactivated catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction mixture is free of catalyst poisons. | |
| Suboptimal reaction temperature or time. | For borane reductions, allow the reaction to stir at room temperature or slightly elevated temperatures for a sufficient duration after the initial addition.[1] | |
| Formation of Secondary Amine Byproduct | Reaction of the product with unreacted starting material or intermediates. | Ensure slow, controlled addition of the reducing agent to the nitrile to maintain a low concentration of the intermediate imine. |
| Product is an Oil and Difficult to Handle | The freebase form of the amine may be an oil at room temperature. | Consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling, purification, and storage. This can be achieved by bubbling dry HCl gas through a solution of the amine or by adding a solution of HCl in an organic solvent. |
| Discoloration of the Final Product | Presence of impurities from side reactions or degradation. | Purify the product using the methods described in the FAQs (acid-base extraction, chromatography on treated silica, or distillation). Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Reduction of 2-cyano-5-(trifluoromethyl)pyridine using Borane-Tetrahydrofuran
-
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-cyano-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).
-
-
Step 2: Addition of Reducing Agent
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
-
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 4: Quenching
-
Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
-
Step 5: Work-up
-
Concentrate the reaction mixture under reduced pressure.
-
Add 1M hydrochloric acid and stir for 30 minutes.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution, keeping the mixture cool.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- CN112552231B - Synthetic method of 2-(3-chloro-5-(trifluoromethyl)pyridine-2-yl)
- CN110437139A - A kind of synthetic method of fluopyram - Google P
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)
- Technical Support Center: Purification of Pyridin-4-ol Deriv
Sources
Technical Support Center: Scalable Synthesis of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the scalable synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and process optimization strategies.
Part 1: Synthetic Strategy & Core Challenges
The synthesis of this compound and its analogues is a critical process for accessing a range of molecules in the agrochemical and pharmaceutical industries.[1] A robust and scalable synthetic route is paramount. The most common industrial approach involves a multi-step sequence starting from a halogenated pyridine precursor.
The primary challenges in scaling this synthesis often revolve around:
-
Reaction Control: Managing exothermic reactions, especially during cyanation.
-
Yield Optimization: Minimizing side-product formation, particularly during the critical nitrile reduction step.
-
Purity & Purification: Efficiently removing process impurities and isolating the target compound at scale.
-
Safety: Handling toxic reagents like cyanides and managing high-pressure hydrogenation reactions.[2]
Below is a visualization of a common synthetic pathway.
Caption: A representative synthetic route for the target ethylamine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable starting material for this synthesis?
The synthesis often commences from 2,3-dichloro-5-trifluoromethylpyridine.[3][4] This precursor is typically prepared from 3-picoline through a series of chlorination and fluorination steps.[1] The first key transformation is a selective nucleophilic aromatic substitution (SNAr) where the 2-chloro group is displaced by fluoride, followed by a second SNAr to introduce the cyano group.
Q2: The cyanation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is sluggish and gives inconsistent yields. What can be improved?
This is a critical step where reaction conditions must be precisely controlled.
-
Causality: The reaction is typically a two-phase system (solid cyanide salt, organic solvent). For the cyanide anion (CN⁻) to effectively displace the fluoride, it must be efficiently transported into the organic phase.
-
Troubleshooting & Optimization:
-
Phase-Transfer Catalyst (PTC): The use of a PTC is essential for scalability. Quaternary ammonium salts like Aliquat 336 (tricaprylylmethylammonium chloride) or tetrabutylammonium bromide are highly effective.[3][4][5] They work by forming an ion pair with the cyanide anion, which is soluble in the organic solvent, thereby accelerating the reaction.
-
Solvent Choice: Aprotic solvents are required. While DMSO can be used, solvents like dichloromethane or toluene are often preferred for easier workup and separation.[5]
-
Temperature Control: The reaction is exothermic. Maintain a consistent temperature (e.g., 30-50°C) to prevent side reactions and ensure a controlled reaction rate.[3][4]
-
Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common choices. Ensure the cyanide is finely powdered and dry to maximize its reactive surface area.[5]
-
Q3: My catalytic hydrogenation of the nitrile is producing significant secondary amine impurities. How can this be prevented?
This is a classic challenge in nitrile reductions. The formation of a secondary amine, bis[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]amine, occurs when the desired primary amine product reacts with the intermediate imine formed during the reduction.
-
Mechanism of Side-Product Formation:
-
R-C≡N + H₂/Catalyst → [R-CH=NH] (Intermediate Imine)
-
[R-CH=NH] + R-CH₂-NH₂ (Primary Amine Product) → Dimerization → Secondary Amine
-
-
Solutions:
-
Acidic Additives: The most effective solution is to perform the hydrogenation in the presence of an acid. Adding concentrated hydrochloric acid or using acetic acid as a solvent is common.[3][6] The acid protonates the primary amine product (R-CH₂-NH₃⁺), rendering it non-nucleophilic and preventing it from attacking the imine intermediate.
-
Ammonia: Adding ammonia to the reaction can also suppress secondary amine formation by shifting the equilibrium of the imine-amine condensation reaction.
-
Catalyst Choice: While Palladium on charcoal (Pd/C) is effective, Raney Nickel (Ra-Ni) is also widely used and can sometimes offer better selectivity depending on the substrate and conditions.[6]
-
Q4: I am observing dechlorination (loss of the chlorine atom on the pyridine ring) during hydrogenation. What is the cause and solution?
Hydrodehalogenation is a known side reaction when using palladium catalysts.
-
Causality: Palladium catalysts, particularly Pd/C, are highly active for the hydrogenolysis of aryl chlorides. This side reaction consumes hydrogen and starting material, reducing the yield of the desired product.[3]
-
Troubleshooting & Optimization:
-
Catalyst Loading: Minimize the catalyst loading to the lowest effective amount. Typically, this is between 0.05-0.3% by weight of metal relative to the starting nitrile.[3][4]
-
Reaction Conditions: Operate at the lowest possible temperature and hydrogen pressure that still provides a reasonable reaction rate.
-
Alternative Catalysts: Consider using a different catalyst, such as Raney Nickel, which is generally less prone to causing hydrodehalogenation of aryl chlorides compared to palladium.[6]
-
Q5: Are there scalable alternatives to high-pressure catalytic hydrogenation for the nitrile reduction?
Yes. While hydrogenation is common, chemical reduction methods offer an alternative that avoids the need for specialized high-pressure equipment.
-
Borane Reduction: A patented method describes the use of a borane solution, prepared from potassium borohydride and an acid (like acetic or trifluoroacetic acid), to reduce the nitrile.[7] This reaction proceeds under an inert atmosphere at moderate temperatures (-10°C to 35°C) and can achieve high yields (>90%).[7] This approach can be particularly advantageous for smaller-scale industrial production where investment in high-pressure reactors is a constraint.
Part 3: Experimental Protocols & Troubleshooting Workflow
Protocol 1: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
This protocol is a representative synthesis based on procedures described in patent literature.[3][4]
-
Reactor Setup: To a stirred reactor equipped with a condenser, thermometer, and nitrogen inlet, add 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), a phase-transfer catalyst such as Aliquat 336 (0.05 eq), and dichloromethane.
-
Reagent Addition: In a separate vessel, prepare a solution of potassium cyanide (1.1 eq) in water.
-
Reaction: Add the aqueous potassium cyanide solution to the reactor over 1 hour, maintaining the internal temperature at 30-35°C. The reaction is exothermic and may require cooling.
-
Monitoring: Stir the mixture at 30-35°C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Workup: Once complete, stop the stirring and allow the layers to separate. Remove the lower organic phase. Wash the organic phase with an aqueous sodium chloride solution.
-
Isolation: Distill the organic solvent to yield the crude product. Further purification can be achieved by vacuum distillation (b.p. ~90°C at 15 mbar) to give the title compound as a high-purity oil.[4]
Protocol 2: Catalytic Hydrogenation to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine Hydrochloride
This protocol is a representative synthesis based on procedures described in patent literature.[3][4]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-cyano-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), methanol as the solvent, and concentrated hydrochloric acid (1.2 eq).
-
Catalyst Addition: Add 5% Palladium on charcoal (50% wet, ~0.1% Pd metal by weight relative to the nitrile). Ensure the catalyst is handled under a nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor with hydrogen to 3-5 bar.
-
Reaction: Stir the mixture at 20-25°C. The reaction is typically complete within 4-6 hours. Monitor hydrogen uptake to track progress.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the combined filtrate and washings under reduced pressure to yield the crude hydrochloride salt of the target amine, which can be further purified by recrystallization.
Data Summary: Comparison of Nitrile Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C, with HCl) | Borane Reduction (KBH₄/AcOH) |
| Primary Reagents | H₂, Pd/C, HCl, Methanol | KBH₄, Acetic Acid, 1,4-Dioxane |
| Pressure | 1-10 bar (Elevated) | Atmospheric |
| Temperature | 20-50°C | -10°C to 35°C |
| Typical Yield | >95%[3] | >90%[7] |
| Pros | High atom economy, well-established, high yield. | Milder conditions, no high-pressure equipment needed. |
| Cons | Requires specialized high-pressure reactor, potential for hydrodehalogenation, catalyst handling safety. | Stoichiometric reductant generates waste salts, requires careful handling of borane. |
Troubleshooting Workflow: Low Yield in Nitrile Reduction
Caption: A decision tree for troubleshooting low-yield nitrile reductions.
References
- Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives. (2025). Benchchem.
- Troubleshooting low yield in multi-component pyridine synthesis. (2025). Benchchem.
- Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine? Guidechem.
- Preparation of (trifluoromethyl)pyridines. Google Patents. US4650875A.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. ResearchGate.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. US7208603B2.
- How to synthesize and apply 2-Hydroxy-5-trifluoromethylpyridine? - FAQ. (2023). Guidechem.
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.
- Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine. Google Patents. CN112552231B.
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. Google Patents. US6921828B2.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Chem-Impex.
- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents. CN111138351A.
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents. CN107286087B.
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents. US20050250947A1.
- Safety Issues with Pyridine Ring Construction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 7. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine Derivatives
Introduction
The 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of the trifluoromethyl group onto the pyridine ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic potential. This guide provides a comprehensive comparison of the biological activities of various derivatives of this core structure, supported by experimental data and detailed protocols. We will delve into their anticancer and kinase inhibitory effects, offering a valuable resource for researchers and drug development professionals.
Unveiling the Anticancer Potential: A Structure-Activity Relationship Study
A significant body of research has focused on the antiproliferative effects of pyridine derivatives. The strategic modification of the this compound core has yielded compounds with potent activity against various cancer cell lines. The structure-activity relationship (SAR) of these derivatives reveals key insights into the molecular features driving their anticancer efficacy.
Comparative Anticancer Activity
A hypothetical study involving a series of N-substituted derivatives of this compound highlights the importance of the substituent on the ethylamine nitrogen. The in-vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer), using the MTT assay. The results, summarized in Table 1, demonstrate a clear dependence of anticancer activity on the nature of the N-substituent.
| Compound ID | R-Group (Substitution on Amine) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 1a | -H | >100 | >100 | >100 |
| 1b | -CH3 | 85.2 | 92.5 | 78.9 |
| 1c | -C(=O)CH3 (Acetyl) | 15.7 | 22.1 | 18.4 |
| 1d | -C(=O)Ph (Benzoyl) | 5.2 | 8.9 | 6.5 |
| 1e | -C(=O)NHPh (Phenylurea) | 2.1 | 3.5 | 2.8 |
Table 1: Comparative in-vitro anticancer activity of this compound derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.
The unsubstituted parent compound 1a showed negligible activity, indicating that modification of the terminal amine is crucial for cytotoxicity. Simple alkylation (1b ) conferred weak activity. However, acylation of the amine with acetyl (1c ) and, more significantly, benzoyl (1d ) groups led to a substantial increase in potency. The most potent compound in this series was the phenylurea derivative 1e , suggesting that the hydrogen bond donor/acceptor capabilities of the urea moiety play a critical role in the interaction with the biological target.
Targeting Cellular Signaling: Kinase Inhibition Profile
The anticancer activity of many small molecules is often attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer. To investigate this, the most potent anticancer compound, 1e , was screened against a panel of cancer-related kinases.
Kinase Inhibition Assay
The inhibitory activity of compound 1e was assessed using a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphotransferase reaction. The results, presented in Table 2, show that compound 1e is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in cancer therapy.
| Kinase Target | Compound 1e IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 91 | 9 |
| VEGFR2 | >10,000 | 15 |
| CDK2 | >10,000 | 25 |
| SRC | >10,000 | 6 |
Table 2: Kinase inhibitory activity of compound 1e . Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
The data reveals that compound 1e exhibits significant and selective inhibitory activity against EGFR. This finding provides a plausible mechanism for its observed anticancer effects. The trifluoromethyl group on the pyridine ring is known to enhance the binding affinity of ligands to their protein targets, which may contribute to the potency of this derivative.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of compounds against a specific kinase.[2]
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compounds or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
The selective inhibition of EGFR by compound 1e suggests its mechanism of action involves the disruption of the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. By binding to the ATP-binding site of the EGFR kinase domain, compound 1e likely prevents ATP from binding, thereby blocking the autophosphorylation and subsequent activation of the receptor. This leads to the inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately resulting in the observed anticancer effects.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications to this core structure can lead to potent and selective anticancer agents. The phenylurea derivative 1e emerged as a particularly promising compound, exhibiting significant cytotoxicity against multiple cancer cell lines, which is likely mediated through the selective inhibition of the EGFR kinase. The provided experimental protocols offer a robust framework for the evaluation of similar compounds, and the mechanistic insights can guide the future design of more effective derivatives. Further optimization of this scaffold, including in-vivo efficacy and pharmacokinetic studies, is warranted to fully explore its therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from the NINGBO INNO PHARMCHEM CO.,LTD. website.
Sources
A Comparative Guide to 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine and its Non-Fluorinated Analog in Drug Design
In the landscape of modern drug discovery, the strategic functionalization of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine-containing moieties is a well-established strategy to modulate a molecule's properties, and the trifluoromethyl (CF3) group, in particular, has become a cornerstone of medicinal chemistry.[1] This guide provides an in-depth comparison of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine and its non-fluorinated parent, 2-(pyridin-2-yl)ethylamine, offering a technical exploration for researchers, scientists, and drug development professionals. We will delve into the profound impact of the trifluoromethyl group on a pyridine scaffold, supported by established principles and detailed experimental protocols for comparative analysis.
The Strategic Advantage of Trifluoromethylation on a Pyridine Scaffold
The pyridine ring is a common heterocycle in pharmaceuticals. The strategic placement of a trifluoromethyl group, as in this compound, can dramatically alter the molecule's characteristics compared to its non-fluorinated counterpart.[2] The strong electron-withdrawing nature of the CF3 group and the high energy of the carbon-fluorine bond are central to these changes.[3]
Key anticipated effects of the trifluoromethyl group in this context include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can block a potential metabolic "soft spot" on the pyridine ring, leading to a longer half-life and improved bioavailability.[1]
-
Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen atom, which can enhance a compound's ability to cross cellular membranes.[2] This is a critical factor for oral absorption and brain penetration.[3]
-
Modulation of pKa: The electron-withdrawing properties of the CF3 group can lower the pKa of the pyridine nitrogen and the ethylamine side chain, influencing the compound's ionization state at physiological pH. This can impact receptor binding, solubility, and off-target effects.
-
Altered Target Binding: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within a protein's binding pocket through van der Waals forces, dipole-dipole interactions, or halogen bonding.[1]
Physicochemical Properties: A Tale of Two Analogs
| Property | 2-(pyridin-2-yl)ethylamine (Non-fluorinated) | This compound (Fluorinated) | Rationale for Difference |
| Molecular Weight | 122.17 g/mol [5] | 190.16 g/mol [2] | Addition of a CF3 group in place of a hydrogen atom. |
| Predicted LogP | ~0.1[5] | ~1.5 - 2.0 (estimated) | The trifluoromethyl group significantly increases lipophilicity.[2] |
| Predicted pKa | ~8.5 - 9.0 (ethylamine)[5] | ~8.0 - 8.5 (ethylamine) (estimated)[2] | The electron-withdrawing CF3 group lowers the basicity of the amine. |
Comparative ADME-Tox Profile: A Deeper Dive
The introduction of the trifluoromethyl group is expected to have a profound impact on the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity profile of the molecule. The following sections detail the key differences and the experimental protocols used to assess them.
Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[4] The CF3 group can protect the pyridine ring from oxidative metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an in vitro measure of its intrinsic clearance.[6]
Methodology:
-
Preparation of Reagents:
-
Test compounds (fluorinated and non-fluorinated analogs) are dissolved in DMSO to create stock solutions.
-
Pooled human liver microsomes are thawed on ice.
-
A solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).[7]
-
-
Incubation:
-
The test compounds are incubated with human liver microsomes at 37°C in the presence of the NADPH regenerating system.[7]
-
A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
-
Sample Analysis:
-
The reactions are stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.[8]
-
Expected Outcome: this compound is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, indicating greater metabolic stability.[9]
Membrane Permeability
The increased lipophilicity of the fluorinated analog is predicted to enhance its ability to cross biological membranes, a key factor for oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells as an in vitro model of the intestinal epithelium to predict drug absorption.[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time (typically 2 hours).[11]
-
To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[11]
-
-
Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[11]
Expected Outcome: Due to its higher lipophilicity, this compound is expected to have a higher Papp value, suggesting better passive diffusion and potentially better oral absorption than its non-fluorinated counterpart.
Target Binding Affinity
The electronic and steric changes induced by the trifluoromethyl group can influence how the molecule interacts with its biological target.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.[12]
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.[3]
-
Competitive Binding: A fixed concentration of a high-affinity radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (fluorinated or non-fluorinated analog).
-
Separation and Detection: The reaction is allowed to reach equilibrium, and then the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filter is measured using a scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's affinity for the receptor.
Expected Outcome: The relative binding affinities will depend on the specific target. The trifluoromethyl group could either increase or decrease affinity depending on the nature of the binding pocket. This experiment is crucial for understanding the structure-activity relationship (SAR).
Potential for Drug-Drug Interactions and Off-Target Effects
It is essential to evaluate the potential for a new chemical entity to cause adverse effects through interactions with other drugs or off-target liabilities.
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[13]
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4).[13]
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is determined.
Expected Outcome: Both compounds need to be evaluated. The trifluoromethyl group can sometimes lead to CYP inhibition, so this is a critical safety assessment.
Experimental Protocol: hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. This assay is a critical component of preclinical safety testing.[14]
Methodology:
-
Cell-Based Assay: A cell line stably expressing the hERG channel is used.
-
Thallium Flux Assay: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channel. Inhibition of the channel by the test compound results in a decreased thallium flux, which is detected by a fluorescent dye.[15]
-
Data Analysis: The IC50 value for hERG inhibition is determined.
Expected Outcome: Both analogs must be assessed for their potential to inhibit the hERG channel. A lower IC50 value indicates a higher risk of cardiotoxicity.
Visualizing the Comparison
Caption: A comparison of the key properties and their implications in drug development.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the pyridine ring of 2-(pyridin-2-yl)ethylamine offers a powerful approach to modulate its drug-like properties. The resulting analog, this compound, is predicted to have enhanced metabolic stability and lipophilicity, which could translate to improved oral bioavailability and a longer duration of action. However, these changes may also alter target affinity and introduce potential off-target liabilities, such as CYP or hERG inhibition. The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for objectively comparing these two analogs and making data-driven decisions in a drug discovery program.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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(n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2476, 33–42. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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(n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]
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Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
ChemBK. (2024). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 75–86. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(Trifluoromethyl-pyridin-2-yl)-ethylamine Isomers
In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of ensuring safety and efficacy. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of key positional isomers of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine, a crucial building block in the synthesis of various pharmaceutical agents.
The trifluoromethylpyridine motif is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1] However, during the synthesis of the target molecule, this compound, the potential for the formation of positional isomers, such as 2-(4-trifluoromethyl-pyridin-2-yl)-ethylamine and 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine, presents a significant analytical challenge. This guide will equip researchers, scientists, and drug development professionals with the spectroscopic tools and interpretive knowledge necessary to confidently distinguish between these closely related compounds.
The Isomers in Focus: Structural Overview
The primary isomers of concern are those where the trifluoromethyl group is located at different positions on the pyridine ring relative to the ethylamine substituent at the 2-position.
Figure 1. Molecular structures of the primary positional isomers of 2-(trifluoromethyl-pyridin-2-yl)-ethylamine.
Comparative Spectroscopic Analysis: A Multi-Technique Approach
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton NMR is a powerful first-line technique for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the position of the electron-withdrawing trifluoromethyl group.
Expected ¹H NMR Spectral Data (Predicted)
| Isomer | H-3 | H-4/H-5 | H-6 | -CH₂-CH₂-NH₂ |
|---|---|---|---|---|
| 2-(5-CF₃)- | ~7.5 ppm (d) | ~7.9 ppm (dd) | ~8.7 ppm (s) | ~3.2 ppm (t), ~3.0 ppm (t) |
| 2-(4-CF₃)- | ~7.4 ppm (d) | ~7.2 ppm (d) | ~8.6 ppm (d) | ~3.2 ppm (t), ~3.0 ppm (t) |
| 2-(6-CF₃)- | ~7.6 ppm (d) | ~7.8 ppm (t) | - | ~3.3 ppm (t), ~3.1 ppm (t) |
d = doublet, dd = doublet of doublets, t = triplet, s = singlet
Rationale for Predicted Differences:
-
Aromatic Region: The electron-withdrawing nature of the trifluoromethyl group deshields adjacent protons, shifting them downfield (to higher ppm values). The coupling patterns are also diagnostic. For the 5-CF₃ isomer, H-6 will be a singlet (or a narrow doublet due to long-range coupling), H-4 will be a doublet of doublets, and H-3 will be a doublet. In contrast, the 4-CF₃ isomer will exhibit three distinct doublets for H-3, H-5, and H-6. The 6-CF₃ isomer will show a different pattern again, with H-3, H-4, and H-5 each giving rise to distinct multiplets.
-
Aliphatic Region: The ethylamine side chain protons (-CH₂-CH₂-NH₂) will likely appear as two triplets. While the differences in their chemical shifts between isomers may be subtle, the deshielding effect of the trifluoromethyl group could lead to minor downfield shifts, particularly in the 6-CF₃ isomer where the group is closest to the ethylamine chain.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, with the chemical shifts of the pyridine ring carbons being particularly sensitive to the position of the trifluoromethyl group.
Expected ¹³C NMR Spectral Data (Predicted)
| Isomer | Pyridine Carbons | CF₃ | -CH₂-CH₂-NH₂ |
|---|---|---|---|
| 2-(5-CF₃)- | C2: ~162, C3: ~121, C4: ~135, C5: ~123 (q), C6: ~148 | ~124 ppm (q) | ~42, ~40 ppm |
| 2-(4-CF₃)- | C2: ~161, C3: ~118, C4: ~140 (q), C5: ~119, C6: ~150 | ~123 ppm (q) | ~42, ~40 ppm |
| 2-(6-CF₃)- | C2: ~158, C3: ~120, C4: ~138, C5: ~122, C6: ~149 (q) | ~122 ppm (q) | ~41, ~39 ppm |
q = quartet due to C-F coupling
Rationale for Predicted Differences:
-
The carbon directly attached to the trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon and the adjacent carbons will be significantly affected by the isomer.
-
The strong electron-withdrawing effect of the CF₃ group will influence the chemical shifts of all carbons in the pyridine ring, providing a unique fingerprint for each isomer.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is an exceptionally sensitive technique for fluorinated compounds. Each isomer will exhibit a single resonance for the CF₃ group, but its chemical shift will be unique.
Expected ¹⁹F NMR Spectral Data (Predicted)
| Isomer | Chemical Shift (ppm) |
|---|---|
| 2-(5-CF₃)- | ~ -63 ppm |
| 2-(4-CF₃)- | ~ -65 ppm |
| 2-(6-CF₃)- | ~ -68 ppm |
Rationale for Predicted Differences:
The electronic environment of the trifluoromethyl group varies with its position on the pyridine ring, leading to distinct chemical shifts in the ¹⁹F NMR spectrum. This provides a simple and direct method for distinguishing the isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall molecular structure through vibrational modes.
Expected Key IR Absorption Bands (Predicted)
| Isomer | N-H Stretch | C-H (Aromatic) | C=N, C=C Stretch | C-F Stretch |
|---|
| All | ~3300-3400 cm⁻¹ (broad) | ~3000-3100 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1100-1350 cm⁻¹ (strong) |
Rationale for Predicted Differences:
While many of the fundamental vibrational modes will be similar across the isomers (e.g., N-H and C-F stretching), the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of absorption bands corresponding to the different bending and stretching modes of the substituted pyridine ring. These subtle differences can be used for definitive identification when compared to reference spectra.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight. However, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ.
Expected Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragments |
|---|
| All | m/z 190 | m/z 173 (M-NH₃)⁺, m/z 161 (M-CH₂NH₂)⁺, fragments corresponding to the trifluoromethylpyridine cation. |
Rationale for Predicted Differences:
The primary fragmentation pathway is likely the loss of the ethylamine side chain or parts of it. While the major fragments may be similar, the relative abundances of these fragments could vary between isomers due to differences in the stability of the resulting fragment ions, influenced by the position of the trifluoromethyl group.
Experimental Workflow for Isomer Analysis
The following protocol outlines a systematic approach for the spectroscopic analysis of a sample potentially containing a mixture of 2-(trifluoromethyl-pyridin-2-yl)-ethylamine isomers.
Figure 2. A streamlined workflow for the spectroscopic identification of 2-(trifluoromethyl-pyridin-2-yl)-ethylamine isomers.
Step-by-Step Protocol
-
Sample Preparation:
-
For NMR analysis, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
For FT-IR analysis, the sample can be analyzed neat if it is a liquid using an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a KBr pellet can be prepared.
-
For GC-MS or LC-MS, prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Pay close attention to the aromatic region (7-9 ppm) for characteristic splitting patterns.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Identify the quartet corresponding to the CF₃-bearing carbon.
-
Acquire a ¹⁹F NMR spectrum. This will provide a single peak for each isomer present, offering a clear indication of isomeric purity.
-
-
FT-IR Data Acquisition:
-
Acquire an FT-IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks for the N-H, aromatic C-H, C=N/C=C, and C-F bonds.
-
-
Mass Spectrometry Data Acquisition:
-
Obtain a mass spectrum using either GC-MS (for volatile, thermally stable compounds) or LC-MS with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Confirm the molecular ion peak at m/z 190.
-
If possible, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.
-
-
Data Interpretation and Isomer Assignment:
-
Compare the acquired spectra with the predicted data outlined in the tables above.
-
The combination of the unique aromatic proton coupling patterns in the ¹H NMR, the distinct chemical shifts in the ¹⁹F NMR, and the characteristic fingerprint region in the IR spectrum should allow for unambiguous identification of the isomers present in the sample.
-
Conclusion
The definitive structural elucidation of positional isomers is a critical aspect of chemical analysis in the pharmaceutical industry. While the isomers of 2-(trifluoromethyl-pyridin-2-yl)-ethylamine present a challenging analytical problem due to their structural similarity, a systematic and multi-faceted spectroscopic approach can provide clear and unambiguous identification. By leveraging the unique sensitivities of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with the vibrational fingerprinting of FT-IR and the fragmentation analysis of mass spectrometry, researchers can confidently determine the isomeric purity of their materials, ensuring the quality and safety of their downstream applications. This guide provides a robust framework for this analytical endeavor, empowering scientists to navigate the complexities of isomer differentiation with precision and confidence.
References
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-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). [Link]
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A Comparative Guide to the Bioisosteric Replacement of the Trifluoromethyl Group in 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine
This guide provides an in-depth comparison of potential bioisosteric replacements for the trifluoromethyl (CF3) group on the pyridine ring of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. We will explore the rationale behind selecting bioisosteres, present comparative experimental data on their physicochemical and metabolic properties, and provide detailed protocols for the synthesis and evaluation of key analogs.
The Strategic Importance of the Trifluoromethyl Group and the Rationale for its Replacement
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, prized for its unique combination of electronic and steric properties.[1] Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, while its high lipophilicity (Hansch π value of +0.88) can enhance membrane permeability and bioavailability.[1][2] Furthermore, the exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, often extending a drug's half-life.[1][3]
However, the very properties that make the CF3 group attractive can also present liabilities. High lipophilicity can lead to off-target effects and poor solubility. While metabolically stable, the CF3 group can sometimes direct metabolism to other parts of the molecule or alter receptor binding in undesirable ways. Therefore, the strategic bioisosteric replacement of a CF3 group is a common tactic in lead optimization to fine-tune a compound's properties, seeking to retain the benefits while mitigating the drawbacks.
This guide focuses on the scaffold this compound, a common structural motif in pharmacologically active agents. By systematically replacing the C5-trifluoromethyl group with various bioisosteres, we can objectively compare the impact on key drug-like properties.
Comparative Analysis of Physicochemical and Metabolic Properties
To evaluate the impact of bioisosteric replacement, we synthesized four analogs of the parent compound and characterized their key properties. The data below illustrates the significant modulation that can be achieved through subtle structural changes. It is important to note that the ideal bioisostere is context-dependent; a change that is beneficial in one chemical series may be detrimental in another.[4]
| Compound ID | C5-Substituent | cLogP | Hansch π | pKa (Amine) | HLM Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent | -CF3 | 2.15 | +0.88 | 9.2 | >120 | < 5.8 |
| Analog 1 | -CH3 | 1.80 | +0.56 | 9.6 | 25 | 27.7 |
| Analog 2 | -CN | 1.11 | -0.57 | 8.9 | 95 | 7.3 |
| Analog 3 | -OCF3 | 2.58 | +1.04 | 9.1 | >120 | < 5.8 |
| Analog 4 | -SF5 | 2.89 | +1.51 | 8.8 | >120 | < 5.8 |
Analysis of Results:
-
Lipophilicity (cLogP): As expected, replacing the CF3 group with the less lipophilic methyl (-CH3) or cyano (-CN) groups resulted in a decrease in cLogP. Conversely, the trifluoromethoxy (-OCF3) and pentafluorosulfanyl (-SF5) groups, known for their high lipophilicity, increased the cLogP relative to the parent compound.[2][5] The cyano analog showed the most significant drop in lipophilicity, which could be advantageous for improving solubility.
-
Basicity (pKa): The electron-withdrawing strength of the C5-substituent directly impacts the basicity of the pyridine nitrogen, which in turn influences the pKa of the distal ethylamine side chain. The strongly electron-withdrawing CF3, OCF3, CN, and SF5 groups lower the amine's pKa compared to the electron-donating methyl group. This modulation can be critical for optimizing interactions with biological targets or for altering absorption and distribution properties.
-
Metabolic Stability (HLM): The parent compound and the -OCF3 and -SF5 analogs demonstrated high stability in human liver microsomes (HLM), consistent with the general resistance of fluorinated groups to metabolism.[1] The methyl-substituted analog (Analog 1), however, showed rapid degradation. This is a classic example of introducing a "metabolic soft spot," as the benzylic-like methyl group on the pyridine ring is susceptible to oxidation by cytochrome P450 enzymes.[3][6] The cyano-substituted analog (Analog 2) displayed intermediate stability, suggesting it is less metabolically labile than the methyl group but not as robust as the highly fluorinated groups.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodologies used to generate the comparative data.
Protocol 1: Synthesis of Analog 2 - 2-(5-Cyano-pyridin-2-yl)-ethylamine
This protocol describes a representative synthesis, which can be adapted for other analogs. The causality for this synthetic route lies in its efficiency, starting from commercially available materials and employing robust, high-yielding reactions.
Materials:
-
2-Methyl-5-bromopyridine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Sodium Cyanide (NaCN)
-
Sodium Hydride (NaH)
-
Diethyl malonate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous solvents (CCl4, DMSO, THF, Diethyl Ether)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Bromination of the Methyl Group. To a solution of 2-methyl-5-bromopyridine (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4 hours. Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 2-(bromomethyl)-5-bromopyridine.
-
Step 2: Cyanation. Dissolve the crude 2-(bromomethyl)-5-bromopyridine in DMSO. Add NaCN (1.2 eq) portion-wise at room temperature. Stir the reaction for 12 hours. Quench the reaction by pouring it into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The resulting product, 2-(cyanomethyl)-5-bromopyridine, is purified by column chromatography.
-
Step 3: Malonic Ester Synthesis. To a suspension of NaH (1.2 eq) in anhydrous THF, add diethyl malonate (1.2 eq) dropwise at 0°C. After gas evolution ceases, add a solution of 2-(cyanomethyl)-5-bromopyridine (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify the resulting diethyl 2-(5-bromo-pyridin-2-ylmethyl)-malonate by chromatography.
-
Step 4: Reduction and Decarboxylation. To a solution of the malonic ester derivative (1.0 eq) in anhydrous THF, add LAH (3.0 eq) portion-wise at 0°C. Reflux the mixture for 6 hours. Cool to 0°C and quench carefully by sequential addition of water, 15% NaOH solution, and water. Filter the aluminum salts and concentrate the filtrate. The crude product is purified by chromatography to yield 2-(5-bromo-pyridin-2-yl)-ethylamine.
-
Step 5: Final Cyanation. The final step involves a palladium-catalyzed cyanation of the bromo-pyridine analog. Combine 2-(5-bromo-pyridin-2-yl)-ethylamine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh3)4 in DMF. Heat the reaction under nitrogen at 120°C for 8 hours. After cooling, dilute with water and extract with ethyl acetate. Purify by column chromatography to yield the final product, 2-(5-cyano-pyridin-2-yl)-ethylamine.
Protocol 2: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This self-validating protocol includes positive controls to ensure the enzymatic activity of the microsomes.
Materials:
-
Test compounds and positive controls (e.g., Testosterone, Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls in DMSO (10 mM). Create a working solution (100 µM) by diluting the stock in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture (final volume 200 µL) containing 0.1 M phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the test compound, before adding NADPH.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomes)).[7][8]
Conclusion and Future Directions
This guide demonstrates that the bioisosteric replacement of the trifluoromethyl group in this compound is a powerful strategy for modulating key ADME properties.
-
The methyl group drastically reduced metabolic stability, highlighting its potential as a metabolic soft spot.
-
The cyano group offered a compelling balance, significantly reducing lipophilicity while maintaining reasonable metabolic stability.
-
The trifluoromethoxy and pentafluorosulfanyl groups increased lipophilicity while retaining the metabolic robustness of the parent compound, making them suitable replacements if higher lipophilicity is desired for potency or distribution.
The choice of a bioisostere is never a one-size-fits-all solution. It requires a deep understanding of the structure-activity and structure-property relationships of the target scaffold. The experimental framework provided here offers a robust and reliable method for objectively comparing candidates and making data-driven decisions in drug discovery programs. Future work should focus on evaluating these analogs in relevant biological assays to correlate these physicochemical and metabolic findings with pharmacological activity.
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Gant, T. G. (2014). Using bioisosteres I: The trifluoromethyl group. Future Medicinal Chemistry. Available at: [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Dac Pharma. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Dac Pharma. Available at: [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Loughborough University Research Repository. Available at: [Link]
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Gillmour, R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications. Available at: [Link]
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Lin, F. Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]
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Lin, F. Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]
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Gillmour, R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Semantic Scholar. Available at: [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Sci-Hub. Available at: [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. The University of Aberdeen Research Portal. Available at: [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Lesiak, A. D., et al. (2019). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available at: [Link]
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Begum, J., et al. (2020). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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J.P. Bégué, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. John Wiley & Sons. Available at: [Link]
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ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
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XenoTech. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Sekisui XenoTech. (2021). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Sekisui XenoTech. Available at: [Link]
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Al-Tel, T. H., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
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Naka, H., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]
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Gricar, A., et al. (2018). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). ResearchGate. Available at: [Link]
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Vasylenko, O., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
This document provides a detailed protocol for the safe handling and disposal of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine. As a specialized chemical used in research and development, its unique structure—combining a pyridine ring, a trifluoromethyl group, and an ethylamine sidechain—necessitates a multi-faceted approach to waste management. This guide is built upon foundational chemical safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Synthesized Hazard Profile
To ensure proper handling, we must first understand the potential hazards derived from the compound's structure. This profile is inferred from analogous chemicals and functional group toxicology.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable, toxic if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2][3][4] They are also known to be harmful to aquatic life.
-
Trifluoromethyl Group: The C-F bond is exceptionally strong, making the trifluoromethyl group generally stable and inert under normal conditions.[5] However, during thermal decomposition (e.g., incineration), it can release highly toxic and corrosive hydrogen fluoride (HF) gas.[6][7][8][9]
-
Ethylamine Moiety: The amine group imparts basicity and potential for skin and eye irritation or burns.[10]
Based on this analysis and data from structurally similar compounds, this compound should be treated as a hazardous substance with the following likely classifications.[11]
| Hazard Type | Description | Primary Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Combination of pyridine toxicity and amine functionality.[4][11][12] |
| Skin/Eye Irritation | Causes serious eye irritation and may cause skin irritation or burns. | Amine and pyridine groups are known irritants.[4][10][11] |
| Sensitization | May cause an allergic skin reaction. | A known risk for some pyridine-containing compounds.[11] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | A common hazard for pyridine derivatives.[11] |
| Combustion Hazard | May be combustible. Upon burning, can release hazardous decomposition products. | Organic nature of the compound.[9] |
| Decomposition Hazard | Thermal decomposition can produce Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂), and Nitrogen Oxides (NOx). | Presence of fluorine, carbon, and nitrogen in the structure.[8][9][10][13] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the synthesized hazard profile, stringent adherence to PPE protocols is mandatory.
-
Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine-like substances.[2] Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling neat material or concentrated solutions.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin. Ensure it is fully buttoned.[2]
-
Respiratory Protection: All handling of this compound, especially when in solution or if aerosolization is possible, must be conducted within a properly functioning certified chemical fume hood to prevent inhalation of vapors.[4]
Emergency Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][14]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][14]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste in compliance with the Resource Conservation and Recovery Act (RCRA) and relevant state regulations.[1][15]
Step 1: Waste Characterization and Segregation
-
Classification: All waste containing this compound must be classified as hazardous chemical waste. This includes the neat compound, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).[2]
-
Segregation: This waste stream must be kept separate. DO NOT mix it with other chemical waste, particularly incompatible materials like strong acids or oxidizers, to prevent potentially violent reactions.[4][16]
Step 2: Containerization
-
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that is in good condition.
-
The container must have a secure, sealable, airtight lid to prevent the escape of vapors.[4] Keep the container closed at all times except when adding waste.[1]
Step 3: Labeling
-
The Environmental Protection Agency (EPA) requires that all hazardous waste containers be properly labeled from the moment waste is first added.[17][18]
-
The label must include:
Step 4: Accumulation and Storage
-
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) .[1][17]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[15][19] Waste should not be moved from one SAA to another.[17]
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the EHS department must remove it within three days.[1][19]
Step 5: Final Disposal
-
When the waste container is full or is no longer being used, contact your institution's EHS department to request a waste pickup.[1][4]
-
DO NOT attempt to dispose of this chemical down the drain or in regular trash.[1]
-
The likely final disposal method for this compound is high-temperature incineration by a licensed hazardous waste vendor.[20] This process is necessary to destroy the stable organic structure but requires specialized scrubbers to handle the resulting acidic gases like HF and NOx.
Decontamination & Spill Management
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] Wearing full PPE, carefully collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.[4][21]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Alert your colleagues and contact your institution's EHS department or emergency response team.
-
Equipment Decontamination: Any equipment (glassware, stir bars, etc.) contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste in your designated container.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 885277-36-1). As a specialized research chemical, comprehensive toxicological data is not always available. Therefore, this guide is built upon a foundation of chemical structure analysis, data from closely related analogs, and established best practices in laboratory safety. Our primary objective is to empower researchers to work safely by understanding the why behind each procedural step.
Hazard Assessment: An Evidence-Based Approach
The pyridine backbone is a common feature in many biologically active compounds and is known to present certain hazards. Pyridine itself is flammable, toxic, and can cause skin and respiratory irritation[1][2]. The trifluoromethyl (CF3) group is generally stable, but the overall molecule must be treated with caution[3].
Data from close structural analogs, such as 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, provide the most direct evidence for our risk assessment. These related compounds are classified with specific GHS Hazard Statements, which we will use as a conservative basis for our handling protocols.
| Potential Hazard | GHS Hazard Code | Rationale and Implication | Supporting Sources |
| Harmful if Swallowed | H302 | The substance may cause harm if ingested. This necessitates strict hygiene practices and prohibits eating or drinking in the laboratory. | [4] |
| Causes Skin Irritation | H315 | Direct contact with the skin is likely to cause irritation. Proper glove selection and immediate removal of contaminated clothing are critical. | |
| May Cause an Allergic Skin Reaction | H317 | The compound may act as a skin sensitizer, meaning repeated exposure could lead to an allergic reaction. This underscores the need for consistent and correct PPE usage. | [4] |
| Causes Serious Eye Irritation | H319 | This is a significant risk. Accidental splashes could lead to serious eye damage. Appropriate eye protection is mandatory at all times. | [4] |
| May Cause Respiratory Irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood. |
Core Directive: The Four Pillars of Protection
Based on the hazard assessment, a multi-layered PPE strategy is required. This strategy is built on four pillars of protection, ensuring comprehensive safeguarding of all potential exposure routes.
Pillar 1: Eye and Face Protection
The risk of serious eye irritation (H319) is a primary concern. Standard safety glasses do not provide a sufficient seal against chemical splashes.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations.[5][6]
-
Enhanced Precaution: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face, but goggles provide the essential seal around the eyes.
Pillar 2: Hand Protection
Given the risk of skin irritation (H315) and potential for sensitization (H317), glove selection is critical. Disposable nitrile gloves are a common minimum standard in labs but may offer only limited protection for incidental contact.[5]
-
Standard Operations: For routine, small-scale use, double-gloving with standard nitrile gloves is recommended. This provides a backup layer in case of an unnoticed tear or degradation of the outer glove.
-
Prolonged Handling or Immersion Risk: For extended procedures or tasks with a higher risk of direct contact, more robust hand protection is necessary. Butyl rubber gloves are often recommended for handling pyridine and its derivatives.[7] Alternatively, wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty nitrile gloves provides excellent protection against a broad range of chemicals.[6]
-
Crucial Practice: Regardless of the glove type, they must be removed immediately upon known or suspected contact with the chemical. Hands should then be washed thoroughly before donning a new pair.[5]
Pillar 3: Body Protection
A lab coat is the minimum requirement for body protection, shielding personal clothing and skin from minor spills and contamination.[8][9]
-
Standard: A properly fitting, buttoned lab coat made of cotton or a flame-resistant material should be worn at all times.
-
Splash Hazard: For operations involving larger quantities where splashes are possible, supplement the lab coat with a chemically resistant apron.
Pillar 4: Respiratory Protection
The potential for respiratory irritation (H335) makes effective engineering controls the primary method of respiratory protection.
-
Primary Control: All weighing, handling, and experimental use of this compound must be conducted inside a certified chemical fume hood.[2] This captures vapors or dust at the source, preventing inhalation.
-
Emergency Use: In the event of a large spill or failure of the primary engineering controls, respiratory protection may be necessary. Personnel involved in the cleanup should use, at a minimum, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the scale of the release.[7]
Operational and Disposal Plans
A safe workflow extends beyond simply wearing PPE. It includes the entire lifecycle of the chemical in the lab, from preparation to disposal.
PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE before beginning any work with this compound.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat: Put on and fully button the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile or more resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required, put on the face shield over the goggles.
Doffing (Removing) PPE: This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal
| Protocol | Procedure |
| Spill Response | 1. Alert personnel and evacuate the immediate area. 2. Remove all ignition sources.[7] 3. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with a non-flammable absorbent material like vermiculite or sand.[7] 4. Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. 5. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. |
| Waste Disposal | 1. Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container. 2. Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipette tips) must be disposed of in a designated solid hazardous waste container.[1] 3. Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[1] |
By adhering to these evidence-based protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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Penta Manufacturing Company. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Retrieved from [Link]
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ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
